N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride
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Overview
Description
N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride is a complex organic compound that features a piperidine ring, pyridine rings, and fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride typically involves multiple steps, including:
- Formation of the piperidine ring.
- Introduction of the amino and hydroxy groups.
- Coupling of the piperidine ring with the pyridine rings.
- Addition of the fluorinated phenyl groups.
- Final carboxamide formation and hydrochloride salt formation.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: The fluorinated phenyl groups may participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential therapeutic applications.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry
- Used in the development of new materials.
- Investigated for its potential use in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide
- N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the piperidine ring with the pyridine rings and the presence of fluorinated phenyl groups. These features may confer unique reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H23ClF3N5O2 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H22F3N5O2.ClH/c1-12-10-31(11-16(27)22(12)32)19-7-8-28-9-18(19)30-23(33)17-6-5-15(26)21(29-17)20-13(24)3-2-4-14(20)25;/h2-9,12,16,22,32H,10-11,27H2,1H3,(H,30,33);1H/t12-,16+,22+;/m0./s1 |
InChI Key |
AYJXIKQJCYKKTJ-JKPGXYSKSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl |
Canonical SMILES |
CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl |
Origin of Product |
United States |
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